molecular formula C9H12O2 B054048 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone CAS No. 115913-30-9

1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone

Cat. No.: B054048
CAS No.: 115913-30-9
M. Wt: 152.19 g/mol
InChI Key: VBZKYGFCGJCPCT-UHFFFAOYSA-N
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Description

1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and compact bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. The compound’s structure consists of two ethanone groups attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications .

Scientific Research Applications

1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” involves transition state stabilization by the delocalization of electron density from the breaking C–C bond onto the bridging carbon atoms .

Safety and Hazards

The safety information for “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” includes a warning signal word and hazard statements H302 . Precautionary statements include P301 + P312 + P330 .

Future Directions

The future directions for “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” include the development of more sustainable and rapid routes to access diverse heteroarylated BCPs . It also includes the synthesis of monosubstituted BCP carboxamides .

Preparation Methods

The synthesis of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.

Comparison with Similar Compounds

1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of ethanone groups, leading to different reactivity and applications.

    1-Bicyclo[1.1.1]pentylamine hydrochloride:

The uniqueness of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone lies in its combination of the bicyclo[1.1.1]pentane core with ethanone groups, providing a balance of rigidity and reactivity that is valuable in various research and industrial contexts.

Properties

IUPAC Name

1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZKYGFCGJCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115913-30-9
Record name 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
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